molecular formula C22H31N5O3 B12150355 tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate

tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B12150355
M. Wt: 413.5 g/mol
InChI Key: VACSCEXXRHMBPD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This is achieved through a cyclization reaction involving a hydrazine derivative and a pyridine aldehyde under acidic conditions.

    Introduction of the cyclopentyl and methyl groups: These groups are introduced via alkylation reactions using appropriate alkyl halides.

    Coupling with piperazine: The pyrazolopyridine core is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy .

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

tert-butyl 4-(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H31N5O3/c1-15-13-17(18-14-23-27(19(18)24-15)16-7-5-6-8-16)20(28)25-9-11-26(12-10-25)21(29)30-22(2,3)4/h13-14,16H,5-12H2,1-4H3

InChI Key

VACSCEXXRHMBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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